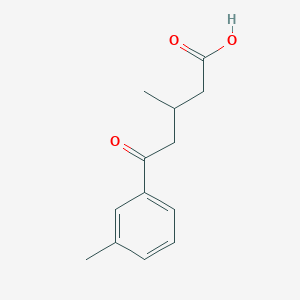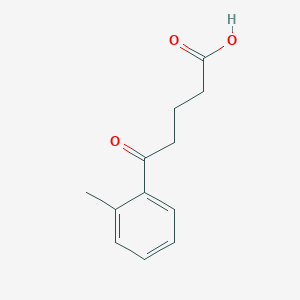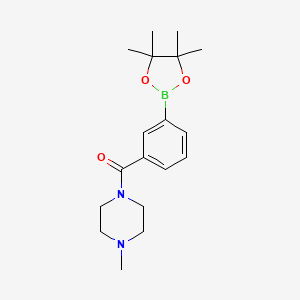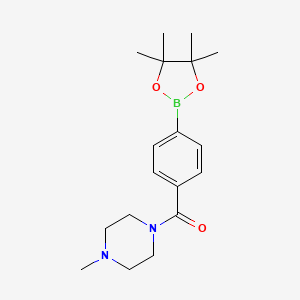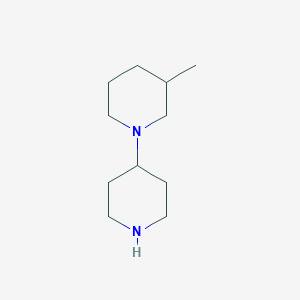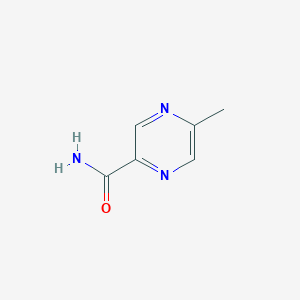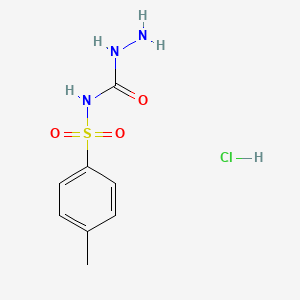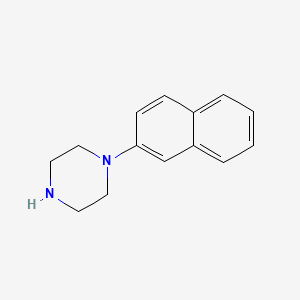![molecular formula C10H7NOS B1302316 2-[(Thiophen-2-yl)carbonyl]pyridine CAS No. 6602-63-7](/img/structure/B1302316.png)
2-[(Thiophen-2-yl)carbonyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(Thiophen-2-yl)carbonyl]pyridine” is a chemical compound with the CAS Number: 6602-63-7 . It has a molecular weight of 190.25 . The IUPAC name for this compound is pyridin-2-yl (1H-1lambda3-thiophen-2-yl)methanone .
Molecular Structure Analysis
The InChI code for “2-[(Thiophen-2-yl)carbonyl]pyridine” is 1S/C10H8NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7,13H . This code provides a unique identifier for the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving “2-[(Thiophen-2-yl)carbonyl]pyridine” are not available, thiophene derivatives are known to undergo a variety of electrophilic, nucleophilic, and radical reactions .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Application 1: Fluorescent Sensor for Fe (III) Ions
- Summary of Application: A novel di (thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid was synthesized. This hybrid molecule was used as a selective and sensitive colorimetric, and ratiometric fluorescent sensor for Fe (III) ions .
- Methods of Application: The multicomponent Chichibabin pyridine synthesis reaction was used to synthesize the fluorescent molecular hybrid. Both computational (DFT and TD-DFT) and experimental investigations were performed to understand the photophysical properties of the synthesized new structural scaffold .
- Results or Outcomes: The synthesized ligand displays highly selective fluorescent sensing properties towards Fe 3+ ions when compared to other competitive metal ions. The photophysical properties studies reveal that the synthesized hybrid molecule has a binding constant of 2.30×10 3 M −1 with limit of detection (LOD) of 4.56×10 −5 M (absorbance mode) and 5.84×10 –5 M (emission mode) for Fe 3+ ions .
Application 2: Industrial Chemistry and Material Science
- Summary of Application: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- Methods of Application: The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
- Results or Outcomes: The use of thiophene derivatives in these applications has led to advancements in the fields of industrial chemistry and material science .
Application 3: Anti-Inflammatory and Anti-Psychotic Drugs
- Summary of Application: Thiophene-based compounds have been used in the development of anti-inflammatory and anti-psychotic drugs .
- Methods of Application: Various synthetic methods are used to produce these compounds, including condensation reactions .
- Results or Outcomes: Drugs such as Tipepidine and Articaine, which contain a thiophene framework, have been used as nonsteroidal anti-inflammatory drugs and dental anesthetics, respectively .
Application 4: Antimicrobial Agents
- Summary of Application: Thiophene-based compounds have shown antimicrobial properties .
- Methods of Application: Various synthetic methods, including condensation reactions, are used to produce these compounds .
- Results or Outcomes: Some synthesized derivatives have shown inhibitory effects against organisms such as B. subtilis, E. coli, P. vulgaris, and S. aureus .
Application 5: Fluorescent Probes
- Summary of Application: Thiophene-based compounds have been used to create fluorescent probes for various metal ions .
- Methods of Application: The probes are synthesized through various reactions and then evaluated for their selectivity with different metal ions .
- Results or Outcomes: The probes have shown selectivity for certain metal ions over others .
Application 6: Fluorescent Probes
- Summary of Application: Thiophene-based compounds have been used to create fluorescent probes for various metal ions .
- Methods of Application: The probes are synthesized through various reactions and then evaluated for their selectivity with different metal ions .
- Results or Outcomes: The probes have shown selectivity for certain metal ions over others .
Application 7: Industrial Chemistry
- Summary of Application: Thiophene-based compounds have been used in industrial chemistry as corrosion inhibitors .
- Methods of Application: Various synthetic methods, including condensation reactions, are used to produce these compounds .
- Results or Outcomes: The use of thiophene derivatives in these applications has led to advancements in the fields of industrial chemistry .
Application 8: Material Science
- Summary of Application: Thiophene-based compounds have been used in material science for the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- Methods of Application: Various synthetic methods, including condensation reactions, are used to produce these compounds .
- Results or Outcomes: The use of thiophene derivatives in these applications has led to advancements in the fields of material science .
Safety And Hazards
Orientations Futures
Thiophene and its derivatives, including “2-[(Thiophen-2-yl)carbonyl]pyridine”, have been shown to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are attracting great interest in industry as well as academia . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .
Propriétés
IUPAC Name |
pyridin-2-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJVASLIHPOECX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Thiophen-2-yl)carbonyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

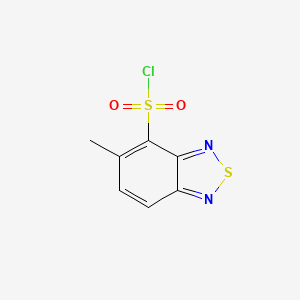
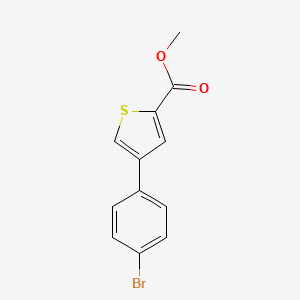
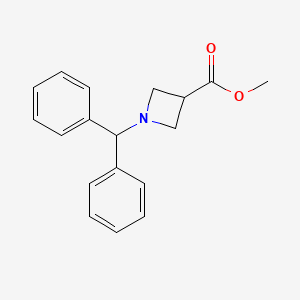
![Methyl 3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B1302239.png)
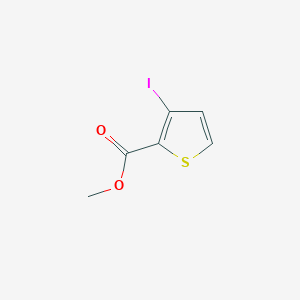
![8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302241.png)
